molecular formula C14H15F6NO3 B2487198 N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 477863-92-6

N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No. B2487198
CAS RN: 477863-92-6
M. Wt: 359.268
InChI Key: QRBIECXRDIFJCE-UHFFFAOYSA-N
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Description

“N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” is a chemical compound with the molecular formula C14H15F6NO3 . It is related to the compound 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, a key intermediate, was obtained by the esterification product of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid . The 2,5-bis(2,2,2-trifluoroethoxy)benzoate was prepared from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid by reaction with thionyl chloride in methanol at reflux temperature .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide are AURKA (Aurora kinase A) and VEGFR-2 (Vascular endothelial growth factor receptor 2) . These proteins play crucial roles in cell division and angiogenesis, respectively, making them important targets in cancer treatment.

Mode of Action

N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide interacts with its targets by forming a hydrogen bond with Glu 260 of AURKA and VEGFR-2 . This interaction inhibits the activity of these proteins, thereby affecting cell division and angiogenesis.

Biochemical Pathways

The inhibition of AURKA and VEGFR-2 disrupts the normal cell division and angiogenesis pathways. This leads to the suppression of tumor growth and metastasis, as these processes are dependent on uncontrolled cell division and the formation of new blood vessels .

Pharmacokinetics

It is noted that the compound obeysLipinski’s rule of five , which suggests good bioavailability

Result of Action

The molecular and cellular effects of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide’s action include the inhibition of cell division and angiogenesis, leading to the suppression of tumor growth and metastasis . In vitro studies have shown that this compound has significant efficacy against glioblastoma cells .

Action Environment

The action, efficacy, and stability of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide can be influenced by various environmental factors. For instance, temperature variations can affect the equilibrium of the compound

properties

IUPAC Name

N-propan-2-yl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F6NO3/c1-8(2)21-12(22)10-5-9(23-6-13(15,16)17)3-4-11(10)24-7-14(18,19)20/h3-5,8H,6-7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBIECXRDIFJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

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